2-Cyano-3-(dimethylamino)prop-2-enamide
Overview
Description
2-Cyano-3-(dimethylamino)prop-2-enamide is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 . It is used as a reagent in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the condensation of cyclopent (hex)ylidenecyanothioacetamide with N, N-dimethylformamide dimethyl acetal . This process leads to the formation of a new reagent for organic synthesis . On its basis, a series of ethyl nicotinates and nicotinonitriles were synthesized by a vinyl substitution reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H9N3O . Unfortunately, more detailed structural information such as bond lengths and angles could not be found in the available resources.Scientific Research Applications
DNA-Intercalating Drug Research
2-Cyano-3-(dimethylamino)prop-2-enamide, referenced in the literature as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), is primarily studied for its DNA-intercalating properties. It's noted for its dual mode of cytotoxic action, potentially involving topoisomerases I and II. This unique action, coupled with preclinical activity against solid tumors in mice, has made DACA a subject of clinical trials, particularly in the field of oncology (McCrystal et al., 1999).
Pharmacokinetic Studies Using Positron Emission Tomography
Another notable application of this compound is in pharmacokinetic studies, where its derivative XR5000, a topoisomerase I and II inhibitor, is examined. The compound's cytotoxicity, which escalates with prolonged exposure, led to phase I studies using a continuous infusion method. Notably, positron emission tomography (PET) was utilized at the maximum-tolerated dose (MTD) to analyze the in vivo distribution and tumor drug exposure of the compound (Propper et al., 2003).
Antitumor Agent Metabolism Studies
The compound has also been scrutinized for its metabolic pathways in humans, specifically as an experimental antitumor agent (DACA). A study analyzing urine samples from patients receiving DACA revealed major biotransformation reactions involving N-oxidation of the tertiary amine side chain and acridone formation, suggesting these are major detoxification reactions in humans. Such insights are pivotal for understanding the drug's bioavailability and potential side effects (Schofield et al., 1999).
Properties
IUPAC Name |
2-cyano-3-(dimethylamino)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)4-5(3-7)6(8)10/h4H,1-2H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZBBRSOQRITIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696452 | |
Record name | 2-Cyano-3-(dimethylamino)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37858-68-7 | |
Record name | 2-Cyano-3-(dimethylamino)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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